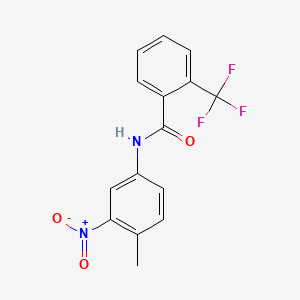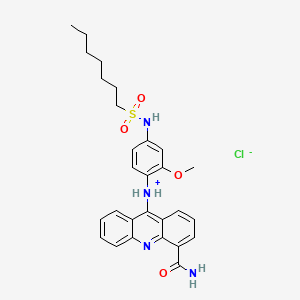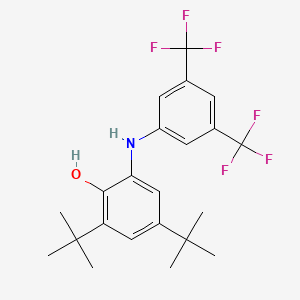
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a phenylamino group substituted with trifluoromethyl groups and a phenol group substituted with tert-butyl groups, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylacetic acid: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)benzylamine: Known for its use in organic synthesis and as an intermediate in drug development.
Uniqueness
What sets 2-(3,5-bis-(Trifluoromethyl)phenylamino)-4,6-di-tert-butylphenol apart is its combination of trifluoromethyl and tert-butyl groups, which confer unique chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H25F6NO |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-4,6-ditert-butylphenol |
InChI |
InChI=1S/C22H25F6NO/c1-19(2,3)12-10-16(20(4,5)6)18(30)17(11-12)29-15-8-13(21(23,24)25)7-14(9-15)22(26,27)28/h7-11,29-30H,1-6H3 |
InChI Key |
WHRQKVAWJDWZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


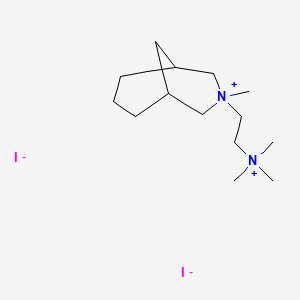
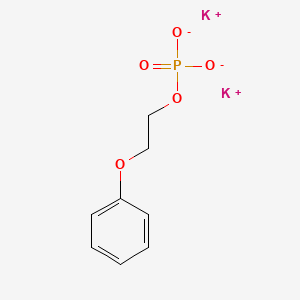
![4-(4-Chlorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride](/img/structure/B13771849.png)

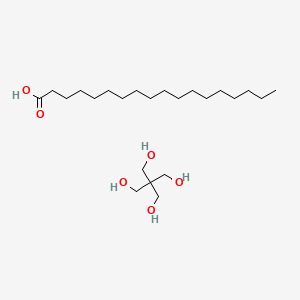

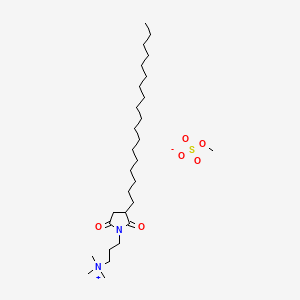
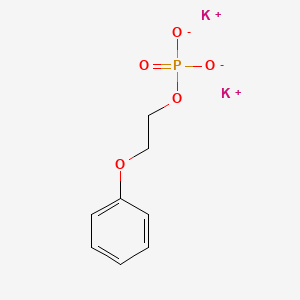
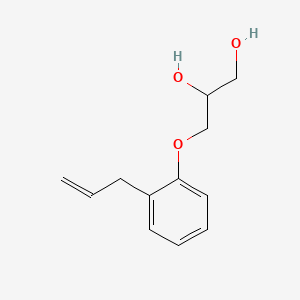
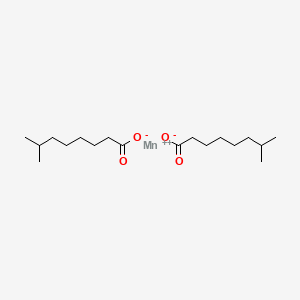
![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

